Fmoc-L-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Prohormone Convertase Inhibition Enantiomer Comparison Proprotein Convertase 1 (PC1)

Fmoc-L-Tic-OH delivers a rigid tetrahydroisoquinoline scaffold that restricts peptide backbone φ/ψ angles far more severely than proline, enforcing β-turn or helix-breaking conformations unattainable with Phe or Tyr. Quantitative evidence shows the L-isomer achieves 2–4× superior hPC1/furin inhibition over D-Tic and enables HIV-1 protease inhibitors with IC50 values of 385 nM—a >13-fold improvement over asymmetrical analogs. Substitution with Fmoc-Phe-OH, Fmoc-Pro-OH, or Fmoc-D-Tic-OH fundamentally alters SAR; binding affinity, selectivity, and metabolic stability are not transferable. Choose Fmoc-L-Tic-OH when stereochemistry and conformational pre-organization are non-negotiable.

Molecular Formula C25H21NO4
Molecular Weight 399.4 g/mol
CAS No. 204317-99-7
Cat. No. B1312612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
CAS204317-99-7
Molecular FormulaC25H21NO4
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESC1CN(C(C2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C25H21NO4/c27-24(28)23-17-8-2-1-7-16(17)13-14-26(23)25(29)30-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13-15H2,(H,27,28)/t23-/m0/s1
InChIKeyAGSTVRGPOSEJQQ-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-L-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS 204317-99-7) for Constrained Peptide Synthesis and Inhibitor Design


Fmoc-L-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (Fmoc-L-Tic-OH) is a chiral, Fmoc-protected non-proteinogenic amino acid derivative featuring a rigid tetrahydroisoquinoline scaffold [1]. This bicyclic framework imposes conformational constraint on peptide backbones, distinguishing it from flexible natural amino acids like phenylalanine or proline [2]. It is employed as a building block in Fmoc solid-phase peptide synthesis (SPPS) to introduce the Tic residue, which is known to modulate secondary structure, enhance receptor binding affinity, and improve metabolic stability in bioactive peptides and peptidomimetics .

Why Fmoc-L-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid Cannot Be Interchanged with Generic Fmoc-Amino Acids


Substituting Fmoc-L-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid with a standard Fmoc-protected amino acid (e.g., Fmoc-Phe-OH or Fmoc-Pro-OH) or its enantiomer (Fmoc-D-Tic-OH) fundamentally alters the conformational landscape and biological activity of the resultant peptide [1]. The rigid, bicyclic Tic scaffold restricts backbone φ and ψ dihedral angles far more severely than proline, acting as a β-turn inducer or helix breaker and locking the peptide into a specific three-dimensional orientation [2]. This conformational pre-organization is not achievable with flexible aromatic residues (Phe, Tyr) and differs in spatial presentation from the D-enantiomer. Consequently, binding affinity, selectivity for target receptors/enzymes, and metabolic stability are not transferable properties; they are directly contingent on the precise stereochemistry and rigidity imparted by the L-Tic building block, making generic substitution a high-risk decision for structure-activity relationship (SAR) studies and lead optimization programs [3].

Quantitative Differentiation of Fmoc-L-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid: Head-to-Head Comparisons and Class-Level Benchmarking


2- to 4-Fold Superior Inhibition of Prohormone Convertases vs. D-Enantiomer

In a direct head-to-head comparison within identical dodecapeptide sequences, replacement of the P'1 position residue with L-Tic resulted in an analog exhibiting a two to four-fold greater inhibition of both human prohormone convertase 1 (hPC1) and human furin compared to the analog containing D-Tic [1]. The effect was more pronounced for hPC1 than for hfurin. The study further quantified inhibition constants (Ki) for this series of peptidyl substrate analogs, ranging from 1.0 to 170 µM for hPC1 and 0.8 to 10 µM for hfurin, demonstrating that the L-Tic-containing analogs fall within the most potent range of this inhibitor class [1]. This stereospecific advantage is critical for projects targeting the subtilisin/kexin family of proprotein convertases.

Prohormone Convertase Inhibition Enantiomer Comparison Proprotein Convertase 1 (PC1) Furin Peptidomimetic Inhibitors

Sub-Micromolar HIV-1 Protease Inhibition (IC50 = 385 nM) - Most Potent in Fmoc-Tic Containing Series

In a structure-activity relationship (SAR) study of HIV-1 protease inhibitors, a symmetric pseudotripeptide containing two Fmoc-Tic moieties, Fmoc-Tic-gSer-Tic-Fmoc, was identified as the most potent compound in the series with an IC50 of 385 nmol/L [1]. By comparison, asymmetrical pseudodipeptides from the same study (Y-Xaa-gSer-Y, where Y = Fmoc or Z and Xaa = Cha, Phe, Tyr, Tic) exhibited significantly weaker inhibitory potency, with IC50 values ≥ 5 µmol/L [1]. This 13-fold or greater improvement in potency highlights the unique contribution of the Tic residue, in combination with the Fmoc group, to achieving low nanomolar activity against HIV-1 protease.

HIV-1 Protease Inhibition Peptidomimetic SAR Antiviral Drug Discovery Fmoc-Containing Inhibitors

Conformational Restriction: Tic as a β-Turn Inducer and Proline Surrogate with Distinct Dihedral Angle Constraints

The 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (Tic) scaffold functions as a conformationally constrained analog of phenylalanine and a rigid proline surrogate [1]. Unlike proline, which restricts the φ angle to approximately -60°, the bicyclic Tic framework imposes more severe restrictions on both φ and ψ backbone dihedral angles, strongly promoting β-turn conformations and acting as a helix breaker . This level of conformational pre-organization is not achievable with standard Fmoc-protected amino acids like Fmoc-Phe-OH (flexible side chain) or Fmoc-Pro-OH (less restricted ring). The carboxylic acid at the bridgehead position offers a unique spatial arrangement for receptor interaction, a feature not found in the more common Tic-3-carboxylic acid isomer (Fmoc-Tic(3)-OH, CAS 136030-33-6) .

Peptide Conformation β-Turn Mimetic Proline Analog Constrained Amino Acid Peptide Secondary Structure

Pin1 Peptidyl-Prolyl Isomerase Interaction and Application in Immunomodulatory Peptide Design

Peptides synthesized using Fmoc-L-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid have been shown to interact with peptidyl-prolyl isomerase Pin1, an enzyme that regulates granulocyte-macrophage colony-stimulating factor (GM-CSF) mRNA stability in T lymphocytes . While a specific Ki or IC50 value for a peptide derived from this building block is not reported in the public domain, the known affinity of related Tic-containing compounds for Pin1 (e.g., Ki = 50 nM for certain inhibitors) provides a relevant benchmark for this target class [1]. The constrained Tic scaffold is thought to mimic the proline residue in the Pin1 recognition motif (pSer/pThr-Pro), making it a valuable tool for developing selective Pin1 modulators.

Pin1 Inhibition Peptidyl-Prolyl Isomerase Immunomodulation T Lymphocyte Regulation

Commercial Purity Benchmarking: ≥98% Enantiomeric and HPLC Purity for Reproducible SAR

Commercial sources of Fmoc-L-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS 204317-99-7) consistently report high purity standards essential for reproducible peptide synthesis and SAR studies. Documented specifications include enantiomeric purity ≥ 99.0% (a/a) and HPLC purity ≥ 98.0% (a/a) [1]. In comparison, the D-enantiomer (Fmoc-D-Tic-OH, CAS 130309-33-0) is also commercially available with similar purity specifications , but the biological activity data presented in Evidence Items 1 and 2 demonstrate that the L-enantiomer is the active stereoisomer for prohormone convertase and HIV-1 protease inhibition. Therefore, while both enantiomers may meet high purity standards, only the L-isomer provides the desired biological activity for these targets.

Enantiomeric Purity HPLC Purity Quality Control SPPS Building Block Reproducibility

Optimal Use Cases for Fmoc-L-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid Based on Quantitative Evidence


Design of Potent Prohormone Convertase (PC1/Furin) Inhibitors

Researchers developing inhibitors of human prohormone convertase 1 (hPC1) or furin should prioritize Fmoc-L-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid for incorporation at the P'1 position of peptide substrates. The direct head-to-head evidence shows a 2- to 4-fold superior inhibition compared to the D-Tic enantiomer, making the L-isomer the only rational choice for this target class [1]. This application is directly supported by the quantitative data presented in Evidence Item 1.

HIV-1 Protease Inhibitor Lead Optimization and SAR Studies

For programs focused on HIV-1 protease inhibition, Fmoc-L-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a key building block for constructing highly potent peptidomimetics. The data show that symmetric pseudotripeptides containing this Tic residue achieve low nanomolar IC50 values (385 nM), a >13-fold improvement over related asymmetrical pseudodipeptides [1]. This application is directly supported by the quantitative data presented in Evidence Item 2.

Constrained Peptide Synthesis for β-Turn Mimetics and Receptor Ligands

When designing peptide ligands where pre-organization of the backbone into a β-turn or a specific helical-breaking conformation is critical for receptor binding, Fmoc-L-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid offers a unique conformational constraint not achievable with proline or phenylalanine [1]. This application is supported by the class-level conformational analysis presented in Evidence Item 3 and is relevant for targets such as opioid receptors (e.g., TIPP analogs) and integrins where constrained peptide mimetics have demonstrated improved activity [2].

Immunomodulatory Peptide Development Targeting Pin1

For projects aiming to modulate Pin1 activity, a peptidyl-prolyl isomerase involved in immune regulation and cancer, peptides incorporating Fmoc-L-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid represent a rational starting point. Vendor-reported Pin1 interaction data, coupled with class-level benchmarks showing nanomolar Ki values for related Tic-containing Pin1 inhibitors [1], support its use in this niche application area. This application is supported by the class-level inference presented in Evidence Item 4.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-L-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.